Isopropyl chloro(oxo)acetate
Overview
Description
Isopropyl chloro(oxo)acetate is an important organic chemical compound used as an intermediate in various chemical reactions. It is a colorless liquid with the molecular formula C5H9O3Cl. This compound is utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its reactivity and functional groups.
Preparation Methods
Isopropyl chloro(oxo)acetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst such as p-toluene-sulfonic acid. The reaction is typically carried out under microwave conditions to enhance the yield and reduce reaction time . Another method involves the use of inorganic metal salts of organic sulfonates as catalysts, which can improve the yield and purity of the product . Industrial production methods often employ these catalysts due to their cost-effectiveness and simplicity.
Chemical Reactions Analysis
Isopropyl chloro(oxo)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isopropyl chloro(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and as a reagent in various biological studies.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of isopropyl chloro(oxo)acetate involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound can be readily replaced by other nucleophiles, making it a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Isopropyl chloro(oxo)acetate can be compared with other similar compounds such as ethyl chloroacetate and methyl chloroacetate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to its specific alkyl group, which can provide different steric and electronic effects compared to its analogs .
Similar Compounds
- Ethyl chloroacetate
- Methyl chloroacetate
- Propyl chloroacetate
These compounds are used in similar applications but may have different reactivity and physical properties due to variations in their alkyl groups.
Biological Activity
Isopropyl chloro(oxo)acetate (C5H7ClO3), a compound synthesized via the esterification of chloroacetic acid and isopropanol, exhibits significant biological activity that merits detailed exploration. This article synthesizes findings from various studies, highlighting its synthesis, biological effects, toxicity, and potential applications.
This compound is synthesized using lanthanum dodecyl sulfate (LDDS) as a catalyst under specific conditions. The optimal reaction parameters include a 1.2:1 molar ratio of isopropanol to chloroacetic acid, 1% catalyst concentration, a reaction time of 2.5 hours, and the use of cyclohexane as a water-carrying agent. Under these conditions, the esterification conversion reaches 98.3% .
Table 1: Synthesis Conditions for this compound
Parameter | Value |
---|---|
Molar Ratio (Isopropanol:Chloroacetic Acid) | 1.2:1 |
Catalyst Concentration | 1.0% (molar percent) |
Reaction Time | 2.5 hours |
Water-Carrying Agent | 5 mL Cyclohexane |
Temperature | Reflux |
Esterification Conversion | 98.3% |
Toxicity and Metabolism
The biological activity of this compound includes potential toxicity, which has been assessed through various studies. The compound's metabolic pathway indicates that it may undergo hydrolysis to yield chloroacetic acid and isopropanol, both of which have known toxicological profiles. In particular, chloroacetic acid can interfere with metabolic processes in organisms, leading to cytotoxic effects .
A study highlighted the importance of understanding the metabolism and degradation of such compounds due to their environmental hazards and biological impacts . The compound's toxicity may be linked to its ability to disrupt cellular functions by inhibiting key metabolic pathways.
Case Studies on Biological Effects
- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on mammalian cell lines, with IC50 values indicating significant cellular impairment at micromolar concentrations. The mechanism of action appears to involve disruption of mitochondrial function and induction of apoptosis .
- Environmental Impact : Research has shown that this compound can persist in aquatic environments, leading to bioaccumulation in aquatic organisms. This raises concerns regarding its ecological impact and necessitates further investigation into its long-term effects on ecosystem health .
Safety and Regulatory Considerations
Given its potential toxicity, regulatory frameworks for the use of this compound are critical. The OECD has developed guidelines for testing agricultural chemicals, emphasizing integrated approaches for assessing chronic toxicity and carcinogenicity . These guidelines are essential for ensuring safe handling and application in industrial contexts.
Properties
IUPAC Name |
propan-2-yl 2-chloro-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(2)9-5(8)4(6)7/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGNIJXHGYDYLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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